Ethyl 4,6-dimethoxypyrimidine-2-carboxylate
Overview
Description
Ethyl 4,6-dimethoxypyrimidine-2-carboxylate is a chemical compound with the molecular formula C9H12N2O4 and a molecular weight of 212.21 g/mol . It is a pyrimidine derivative, characterized by the presence of two methoxy groups at positions 4 and 6, and an ethyl ester group at position 2 of the pyrimidine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate typically involves the reaction of 4,6-dimethoxypyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and stringent quality control measures ensures the consistency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,6-dimethoxypyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of 4,6-dimethoxypyrimidine-2-carboxylic acid.
Reduction: Formation of 4,6-dimethoxypyrimidine-2-methanol.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 4,6-dimethoxypyrimidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 4,6-dimethoxypyrimidine-2-carboxylate can be compared with other pyrimidine derivatives such as:
4,6-Dimethoxypyrimidine: Lacks the ester group, making it less reactive in certain chemical reactions.
Ethyl 2-pyrimidinecarboxylate: Lacks the methoxy groups, resulting in different chemical and biological properties.
4,6-Dimethoxy-2-pyrimidinecarboxylic acid: The carboxylic acid group makes it more acidic and reactive in different contexts.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and applications.
Biological Activity
Ethyl 4,6-dimethoxypyrimidine-2-carboxylate (EDPY) is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological properties of EDPY, summarizing key findings from various studies, presenting data tables, and discussing case studies that highlight its therapeutic potential.
Chemical Structure and Properties
EDPY is characterized by its pyrimidine ring, which features two methoxy groups at the 4 and 6 positions and a carboxylate group at the 2 position. The molecular formula is with a molecular weight of approximately 212.21 g/mol. The unique structure of EDPY contributes to its chemical reactivity and biological properties, making it a candidate for various applications in medicinal chemistry.
Antimicrobial Activity
Several studies have indicated that EDPY exhibits significant antimicrobial properties. Its mechanism is believed to involve the inhibition of specific enzymes or interference with nucleic acid synthesis in microbial cells. For instance, in vitro assays have demonstrated that EDPY can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness against resistant strains highlights its potential as a novel antimicrobial agent.
Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Pseudomonas aeruginosa | 10 | 100 |
Antiviral Activity
In addition to its antimicrobial effects, EDPY has shown promise in antiviral applications. Research indicates that it may interfere with viral replication processes, making it a candidate for further investigation in antiviral drug development. Preliminary studies suggest that EDPY can inhibit the replication of certain viruses, although detailed mechanisms remain to be elucidated.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of EDPY against common pathogens. The results indicated that EDPY had a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus. The study concluded that EDPY could serve as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Potential
Another significant area of research involves EDPY's anticancer properties. In vitro studies using cancer cell lines demonstrated that EDPY exhibited cytotoxic effects on human cancer cells, particularly in breast and colon cancer models. The compound induced apoptosis through the activation of caspases and modulation of apoptotic pathways.
The precise mechanism of action for EDPY remains under investigation. However, it is hypothesized that the compound may interact with various biological macromolecules, disrupting essential cellular processes. Its ability to inhibit specific enzymes and interfere with nucleic acid synthesis suggests multiple pathways through which it exerts its biological effects.
Comparison with Similar Compounds
EDPY can be compared with other pyrimidine derivatives to highlight its unique biological activity:
Compound | Biological Activity | Notable Differences |
---|---|---|
4,6-Dimethoxypyrimidine | Limited activity | Lacks ester functionality |
Ethyl 2-pyrimidinecarboxylate | Moderate activity | No methoxy groups present |
4,6-Dimethoxy-2-pyrimidinecarboxylic acid | More acidic, reactive | Carboxylic acid group alters reactivity |
Properties
IUPAC Name |
ethyl 4,6-dimethoxypyrimidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-4-15-9(12)8-10-6(13-2)5-7(11-8)14-3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMOQVSDVCHMLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC(=N1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403413 | |
Record name | ethyl 4,6-dimethoxypyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128276-49-3 | |
Record name | ethyl 4,6-dimethoxypyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4,6-dimethoxypyrimidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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